molecular formula C4H8ClN3O B1423665 (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride CAS No. 1159825-48-5

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride

Cat. No.: B1423665
CAS No.: 1159825-48-5
M. Wt: 149.58 g/mol
InChI Key: BUALBYKULRRUTR-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride belongs to the 1,2,5-oxadiazole family, a class of heterocyclic compounds characterized by a five-membered ring containing one oxygen and two nitrogen atoms. The parent 1,2,5-oxadiazole (furazan) consists of adjacent nitrogen atoms at positions 2 and 5, with oxygen at position 1. In this derivative, a methyl group substitutes the 4-position of the oxadiazole ring, while an aminomethyl group (-CH2NH2) occupies the 3-position. The hydrochloride salt forms via protonation of the primary amine group, enhancing stability and solubility.

The systematic IUPAC name, 1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride , reflects this substitution pattern. Alternative synonyms include 3-aminomethyl-4-methyl-furazan hydrochloride and C-(4-methyl-furazan-3-yl)-methylamine hydrochloride , emphasizing its structural relationship to furazan derivatives. Key identifiers include CAS number 1159825-48-5, molecular formula C4H8ClN3O (molecular weight: 149.58 g/mol), and EC number 886-475-2.

Property Value
Molecular Formula C₄H₈ClN₃O
IUPAC Name 1-(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride
Synonyms 3-Aminomethyl-4-methyl-furazan HCl, MFCD06739028
CAS Registry Number 1159825-48-5

Historical Development in Heterocyclic Chemistry

The synthesis of 1,2,5-oxadiazoles dates to the mid-20th century, with glyoxime cyclization being an early route to furazan. However, the instability of early derivatives limited applications until advances in dehydrating agents (e.g., phosphorus oxychloride) enabled efficient ring closure. The methyl- and aminomethyl-substituted variant emerged in the 2010s as part of medicinal chemistry efforts to optimize heterocyclic scaffolds for drug discovery.

A critical breakthrough was the recognition that 1,2,5-oxadiazoles exhibit bioisosteric equivalence to esters and amides, offering metabolic stability while retaining hydrogen-bonding capabilities. This property drove interest in derivatives like this compound, which combines a compact heterocyclic core with functional groups amenable to derivatization. Modern synthetic routes often involve:

  • Cyclization of dioximes with dehydrating agents.
  • Functionalization of preformed oxadiazoles via nucleophilic substitution or metal-catalyzed coupling.

Significance in Medicinal and Material Science

In medicinal chemistry, 1,2,5-oxadiazoles are valued for their ability to mimic bioactive motifs while resisting enzymatic degradation. The methyl group at the 4-position in this derivative likely enhances lipophilicity, potentially improving membrane permeability. Recent studies highlight 1,2,5-oxadiazoles as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy. The aminomethyl side chain provides a handle for further functionalization, enabling the creation of targeted therapeutics.

In material science, 1,2,5-oxadiazoles contribute to high-energy-density materials (HEDMs) due to their nitrogen-rich composition and thermal stability. While the methyl group in this derivative may reduce energy density compared to nitro-substituted analogs, it could improve processing characteristics by lowering sensitivity to friction or impact. Additionally, the planar aromatic system facilitates π-π stacking in crystalline materials, a property exploited in supramolecular chemistry.

Emerging applications include:

  • Liquid crystals : The rigid oxadiazole core supports mesophase formation.
  • Coordination complexes : The amine group acts as a ligand for transition metals, useful in catalysis.

Properties

IUPAC Name

(4-methyl-1,2,5-oxadiazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-3-4(2-5)7-8-6-3;/h2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUALBYKULRRUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159825-48-5
Record name 1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride typically involves the reaction of 4-methyl-1,2,5-oxadiazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for a specific period, followed by purification steps to isolate the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the oxadiazole core and amine functionality, with variations in substituent positions, ring type, or salt forms.

Structural Analogues and Positional Isomers

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Oxadiazole Type Substituent Position Salt Form Purity (%) Source (Evidence ID)
(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride 1159825-48-5 C₄H₈ClN₃O 149.58 1,2,5-oxadiazole 4-methyl Hydrochloride Not specified
(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride 253196-36-0 C₄H₈ClN₃O 149.58 1,2,4-oxadiazole 3-methyl Hydrochloride 95
(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine (free base) 321392-83-0 C₄H₇N₃O 113.12 1,2,5-oxadiazole 4-methyl None 95
2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid hydrochloride Not specified C₆H₁₀ClN₃O₃ 207.62 1,2,5-oxadiazole 4-methyl Hydrochloride Not specified

Key Differences and Implications

Oxadiazole Ring Type 1,2,5-Oxadiazole (Furazan): Present in the target compound and its free base (CAS 321392-83-0), this ring system is less common than 1,2,4-oxadiazoles. 1,2,4-Oxadiazole: Found in CAS 253196-36-0, this isomer is more prevalent in medicinal chemistry. The altered nitrogen positions may enhance metabolic stability or modulate solubility .

Substituent Position

  • 4-Methyl vs. 3-Methyl : The methyl group’s position on the oxadiazole ring affects steric hindrance and electronic distribution. For example, the 4-methyl group in the target compound may reduce steric clashes in molecular interactions compared to the 3-methyl group in the 1,2,4-oxadiazole analogue .

Salt Form Hydrochloride Salt: Enhances water solubility and crystallinity compared to the free base (CAS 321392-83-0). This property is critical for purification and bioavailability in pharmaceutical applications . Free Base: Useful in non-polar reaction environments but requires protonation for aqueous compatibility.

Functional Group Additions Propanoic Acid Derivative (CAS in ): The addition of a carboxylic acid group increases molecular complexity and polarity, making it suitable for peptide mimetics or enzyme-targeted therapies.

Purity and Commercial Availability

  • The target compound is marketed by Herpen Bio (China) with unspecified purity .
  • Combi-Blocks (USA) offers analogues like CAS 253196-36-0 and CAS 321392-83-0 at 95% purity, indicating their reliability as research-grade chemicals .

Research and Application Context

  • Medicinal Chemistry : The 1,2,5-oxadiazole core may serve as a bioisostere for aromatic rings or amides, optimizing drug-like properties .
  • Material Science : The hydrochloride form’s stability makes it suitable for synthesizing coordination polymers or ionic liquids .

Biological Activity

Overview

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride is a heterocyclic compound characterized by its oxadiazole structure. Its molecular formula is C4H7N3O·HCl, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC4H7N3O·HCl
CAS Number1159825-48-5

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. For instance, studies have shown that it can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity or receptor function, which can lead to alterations in cellular processes such as apoptosis in cancer cells . This modulation is crucial for its potential use in therapeutic applications.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    A study explored the cytotoxic effects of various oxadiazole derivatives, including this compound. The compound demonstrated notable activity against human leukemia cell lines (CEM-13 and U-937), with IC50 values indicating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .
  • Antifungal Activity
    In another investigation, the compound was evaluated for its antifungal properties against Candida species. Results showed that it inhibited fungal growth effectively at sub-micromolar concentrations. This suggests a promising application in treating fungal infections resistant to conventional therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityRemarks
N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamineModerate cytotoxicity against cancer cell linesSimilar structure with different substituents
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochlorideLower activity compared to 4-methyl derivativeDifferent substitution pattern affects potency

Q & A

Q. What experimental approaches assess metabolic stability in vitro?

  • Methodological Answer : Incubate with human liver microsomes (HLMs) at 37°C, and quantify parent compound degradation using LC-MS/MS. Cytochrome P450 inhibition assays (e.g., CYP3A4) identify metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.